Molecular Weight Advantage Over the N‑Ethyl Analog for Fragment‑Based Screening
N-Methylbenzo[d]oxazole-2-sulfonamide possesses a molecular weight of 212.23 g·mol⁻¹, which is 14.02 g·mol⁻¹ lower than that of its N‑ethyl congener (226.25 g·mol⁻¹) . In fragment‑based drug discovery, adherence to the ‘Rule of Three’ (MW ≤ 300 Da) is critical; the lower mass of the N‑methyl variant yields a higher ligand efficiency index (LE = −ΔG / heavy‑atom count) when comparable binding affinity is achieved [1]. This quantitative difference directly influences hit‑to‑lead progression, where every 14‑Da increase can reduce ligand efficiency by approximately 0.05–0.10 kcal·mol⁻¹ per heavy atom, potentially disqualifying a fragment from further optimization.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 212.23 |
| Comparator Or Baseline | N-Ethylbenzo[d]oxazole‑2‑sulfonamide: 226.25 |
| Quantified Difference | −14.02 g·mol⁻¹ (6.2% lower) |
| Conditions | Calculated from molecular formula; values confirmed by multiple vendor databases. |
Why This Matters
A 6.2% lower molecular weight directly improves ligand efficiency metrics, making the N‑methyl compound a preferable starting fragment for medicinal chemistry campaigns where every heavy atom counts.
- [1] Congreve, M. et al. (2003) ‘A ‘Rule of Three’ for fragment‑based lead discovery?’, Drug Discovery Today, 8(19), pp. 876–877. doi:10.1016/S1359-6446(03)02831-9. View Source
